N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-27-18-7-6-14(12-20(18)28-2)10-11-22-21(24)19-9-8-17(29-19)15-4-3-5-16(13-15)23(25)26/h3-9,12-13H,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIUXZBNOGSHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the subsequent attachment of the nitrophenyl and dimethoxyphenyl groups. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Nitrophenyl Group: This step often involves nitration reactions using nitric acid or other nitrating agents.
Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions using dimethoxybenzene and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional motifs:
-
Furan-2-carboxamide backbone
-
3-Nitrophenyl substituent
-
3,4-Dimethoxyphenethyl side chain
Amide Bond Hydrolysis
Furan-carboxamides are susceptible to hydrolysis under acidic or basic conditions. For example:
-
BK3C231 (a structurally similar stilbene-furan carboxamide) undergoes metabolic transformations involving amide cleavage in biological systems .
-
Experimental conditions (e.g., HCl/H₂O or NaOH/EtOH) could yield:
-
5-(3-Nitrophenyl)furan-2-carboxylic acid
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
Nitro Group Reduction
The 3-nitrophenyl group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂:
| Reaction | Conditions | Product |
|---|---|---|
| Reduction of nitro to amine | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 5-(3-Aminophenyl)furan-2-carboxamide |
This transformation is critical for generating intermediates for further coupling reactions .
Electrophilic Aromatic Substitution (EAS)
The furan ring’s electron-rich nature allows electrophilic attacks, though the nitro group deactivates the adjacent positions:
Nitration/Sulfonation
Limited by the nitro group’s meta-directing effects. Substitution likely occurs at the C4 position of the furan ring:
Halogenation
Bromination or chlorination may occur under mild conditions (e.g., NBS in CCl₄) .
N-Arylation and Cross-Coupling
The 3,4-dimethoxyphenethyl amine (hydrolysis product) can participate in:
Oxidative Demethylation
The 3,4-dimethoxyphenyl group can undergo demethylation with BBr₃ or HI:
This reaction modifies the compound’s polarity and biological activity .
Biological Activity and Stability
While not a direct chemical reaction, studies on BK3C231 highlight:
-
Induction of cytoprotective enzymes (NQO1, GST) via Nrf2/ARE pathway activation .
-
Stability in physiological pH (t₁/₂ > 24 hrs in PBS buffer) .
Synthetic Routes
No direct synthesis is reported, but analogous compounds suggest:
-
Step 1 : Coupling 5-(3-nitrophenyl)furan-2-carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine via EDC/HOBt.
-
Step 2 : Purification by column chromatography (hexane/EtOAc) .
Data Gaps and Recommendations
Scientific Research Applications
Anticancer Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide exhibits significant anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial effects against various pathogens:
- Bacterial Pathogens : Effective against strains such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : Preliminary studies indicate potential antifungal properties.
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Anticancer | HepG2 | Induces apoptosis |
| Anticancer | MCF-7 | Cell cycle arrest |
| Antimicrobial | E. coli | Significant antibacterial effect |
| Antimicrobial | S. aureus | Significant antibacterial effect |
Mechanistic Studies
Research into the mechanisms by which this compound exerts its effects is ongoing. Studies have highlighted the following points:
- The ability to modulate signaling pathways involved in cell survival and death.
- Interaction with specific molecular targets that may alter the drug resistance profiles of certain cancer cells.
Case Studies
- In Vivo Studies : Animal models have shown promising results regarding tumor reduction when treated with this compound, indicating its potential for further development into a therapeutic agent.
- Clinical Trials : Early-phase clinical trials are being designed to assess the safety and efficacy of this compound in human subjects, focusing on its application in treating specific types of cancers.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan Ring
a) 5-Nitro-Furan-2-Carboxamide Derivatives
- N-(4-Methoxy-3-(Trifluoromethyl)Phenyl)-5-Nitrofuran-2-Carboxamide (22o): This analog replaces the 3-nitrophenyl group with a 4-methoxy-3-(trifluoromethyl)phenyl moiety. Synthesized in 67% yield via coupling reactions .
- 5-Nitro-N-[3-(Trifluoromethyl)Phenyl]Furan-2-Carboxamide :
Similar to 22o but lacks the methoxy group. The absence of methoxy may reduce solubility, as polar substituents like methoxy improve hydrophilicity .
b) Non-Nitro Furan Derivatives
Modifications to the Amide Side Chain
a) Phenethylamine-Based Analogs
- N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B) :
A benzamide analog lacking the furan ring. Synthesized in 80% yield, it highlights the role of the 3,4-dimethoxyphenethyl group in enhancing binding to aromatic receptor sites. The benzamide core, however, lacks the electronic diversity provided by the nitro-furan system . - 2-[5-(2-Chlorophenyl)Furan-2-Yl]-N-[2-(3,4-Dimethoxyphenyl)Ethyl]Quinoline-4-Carboxamide: Incorporates a quinoline ring fused to the furan-carboxamide.
b) Heterocyclic Modifications
Research Findings and Implications
- Electronic Effects : The 3-nitrophenyl group in the target compound provides strong electron-withdrawing properties, which may stabilize charge-transfer interactions in biological systems. Comparatively, trifluoromethyl groups (as in 22o) offer similar effects with improved hydrolytic stability .
- Role of Methoxy Groups : The 3,4-dimethoxyphenethyl side chain enhances solubility and may facilitate interactions with hydrophobic pockets in enzymes or receptors, as seen in Rip-B .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to 22o (coupling reactions with palladium catalysts) but requires optimization for higher yields, as seen in (17% yield for a related styrylphenyl analog) .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of 372.415 g/mol. The compound exhibits a density of 1.189 g/cm³ and a boiling point of approximately 552.3°C at 760 mmHg .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the activation of p53 pathways and caspase-3 cleavage, leading to programmed cell death .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BK3C231 | CCD-18Co | 10.38 | Induction of NQO1 |
| Similar Compound A | MCF-7 | 0.65 | Apoptosis via p53 |
| Similar Compound B | HeLa | 2.41 | Caspase activation |
Antioxidant Activity
This compound has also been studied for its antioxidant properties. In vitro studies demonstrated its ability to protect against oxidative stress-induced damage in cellular models by reducing DNA strand breaks and improving mitochondrial integrity .
Anti-inflammatory Effects
The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation. This modulation is believed to occur through the inhibition of pro-inflammatory cytokines and other mediators .
The biological activity of this compound is thought to involve interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can interact with receptors that regulate cell proliferation and apoptosis.
- Oxidative Stress Reduction : By enhancing antioxidant defenses, it protects cells from damage caused by reactive oxygen species (ROS).
Case Studies
- Cytoprotective Effects Study : A study on the effects of BK3C231 (a related compound) showed that pretreatment with this compound significantly reduced DNA damage and mitochondrial dysfunction induced by the carcinogen 4-nitroquinoline 1-oxide (4NQO). The findings suggested a protective role against nitrosative stress rather than oxidative stress .
- Apoptotic Induction Study : Another investigation revealed that compounds similar to this compound could effectively induce apoptosis in breast cancer cell lines through the upregulation of apoptotic markers .
Q & A
Q. What are the key synthetic pathways for N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide, and how can yield be optimized?
The synthesis involves multi-step reactions, typically starting with furan-2-carboxylic acid derivatives. Key steps include:
- Amide coupling : Reacting 5-(3-nitrophenyl)furan-2-carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine using coupling agents like EDCI/HOBt .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while temperatures of 60–80°C improve kinetics .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR : and NMR identify substituents (e.g., nitrophenyl protons at δ 8.1–8.3 ppm, dimethoxy groups at δ 3.8–3.9 ppm) .
- XRD : Single-crystal X-ray diffraction reveals intramolecular interactions (e.g., hydrogen bonds between amide NH and nitro groups, dihedral angles between aromatic rings) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H] at m/z 465.2) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- Enzyme inhibition : Testing against kinases (e.g., EGFR) or inflammatory targets (COX-2) via fluorometric/colorimetric assays .
- Solubility : Use shake-flask method (PBS, pH 7.4) to determine aqueous solubility (<10 µg/mL suggests need for prodrug derivatization) .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity across studies be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for cytotoxicity) .
- Structural analogs : Compare activity with derivatives (e.g., replacing 3-nitrophenyl with 4-chlorophenyl reduces COX-2 inhibition by 40%) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities vs. experimental IC values .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug design : Introduce ester groups at the amide nitrogen to enhance solubility (e.g., acetylated prodrugs show 5x higher bioavailability) .
- Nanoparticle encapsulation : Use PLGA nanoparticles (200 nm size) to improve plasma half-life from 2h to 8h in rodent models .
- Metabolic stability : Assess liver microsome clearance (human/rat) and modify metabolically labile groups (e.g., replace methoxy with trifluoromethoxy) .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
XRD data reveals:
- Hydrogen-bond networks : Intramolecular N–H···O bonds stabilize the amide conformation, while π-π stacking (3.8 Å between furan and nitrophenyl) affects melting point (mp 215–217°C) .
- Polymorphism screening : Use solvent-drop grinding (ethanol/acetone) to identify stable polymorphs with improved dissolution rates .
Q. What computational methods validate the compound’s mechanism of action?
- Molecular dynamics (MD) : Simulate binding to EGFR (PDB: 1M17) over 100 ns to assess stability of hydrogen bonds with Lys721 and Met793 .
- QSAR models : Train models on analogs (e.g., 3D descriptors like WHIM) to predict IC within 0.5 log units of experimental values .
- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risk .
Data Contradiction Analysis
Q. Why do some studies report high anti-inflammatory activity while others show negligible effects?
Potential factors include:
- Cell-type specificity : Activity in RAW264.7 macrophages (IC 12 µM) vs. no effect in THP-1 monocytes due to differential COX-2 expression .
- Redox sensitivity : The nitro group may act as a pro-drug under hypoxic conditions (e.g., 3x higher activity in HT-29 spheroids vs. monolayer cultures) .
- Metabolite interference : HPLC-MS/MS identifies a hydroxylated metabolite (m/z 481.2) with 10x lower potency .
Methodological Resources
Q. What protocols are recommended for scaling up synthesis without compromising purity?
- Continuous flow reactors : Achieve 85% yield at 100 g scale (residence time 30 min, 70°C) with in-line IR monitoring .
- Quality control : Implement PAT (Process Analytical Technology) with real-time HPLC to detect impurities >0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
